Compound Description: These are a series of novel compounds synthesized from substituted acetophenones via oxoketene dithioacetals. [] The ketene dithioacetals react with 2-aminoethanol or 1-amino-2-propanol to yield substituted 2-methyleneoxazolidines, which are then utilized in synthesizing 6-aryl-2-amino-4-pyrimidinamine derivatives. Molecular docking studies revealed these compounds fit well into the active site of HDAC2, an anti-cancer protein. []
Relevance: These compounds share a core pyrimidinamine structure with N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine. They differ primarily in the substituent at the 6-position, where N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine has a methoxymethyl group and these derivatives have a variety of substituents stemming from ethanol or propanol derivatives. []
Compound Description: This compound is characterized by a planar imidazopyridine unit with phenyl and allyl substituents. [] In the crystal structure, molecules are linked through weak intermolecular C—H⋯N hydrogen bonds, forming inversion dimers. These dimers are further connected by π–π stacking interactions between the imidazopyridine rings. []
Relevance: Though not a pyrimidine, this compound demonstrates the use of allyl and phenyl substituents on a similar nitrogen-containing heterocyclic scaffold, highlighting their potential utility in modulating biological activity. The allyl group and the phenyl group in the 4 and 2 positions respectively are features shared with N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine. []
Compound Description: This compound features a 4H-pyran ring in a boat conformation. [] N—H...N and N—H...O interactions link the molecules, forming infinite ribbons along the a-axis direction. The allyl side chain in this compound is disordered over two sites. []
Relevance: While structurally distinct from N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound also incorporates an allyl substituent and a phenyl group at the 4 and 2 positions of the heterocyclic ring, respectively, emphasizing the prevalence of these moieties in biologically active compounds. []
Compound Description: This is an unexpected product from the reaction of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with acetic anhydride. [] This compound displays an unusual proximity between the two carbonyl oxygen atoms of the acetyl groups. In its crystal structure, molecules are linked by hydrogen bonds forming sheets, which are further linked by π-π stacking interactions. []
Relevance: Although structurally different from N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound illustrates the potential for cyclization reactions involving allyl and phenyl substituents, leading to complex polycyclic structures. It highlights the diverse reactivity of molecules containing these moieties and the possibility of generating unexpected products. []
Compound Description: This tricyclic compound is formed unexpectedly from the reaction of ethyl 3-(2-allyl-4-methylanilino)-3-phenylacrylate with Eaton's reagent. [] It features a five-membered ring in a twisted half-chair conformation. Molecules of this compound form dimers through C-H...O hydrogen bonds. []
Relevance: This compound, while possessing a distinct tricyclic structure compared to N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, showcases the reactivity of allyl substituents, particularly their ability to undergo isomerization and participate in ring closure reactions. []
Compound Description: This compound features a planar imidazo[4,5-b]pyridine unit, with a 4-chlorophenyl group in place of the phenyl group in the analogous compound 4-Allyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine. [] Similar to its counterpart, the molecules in this compound form inversion dimers through weak intermolecular C—H⋯N hydrogen bonds and further connect via π–π stacking interactions. []
Relevance: This compound is structurally similar to 4-Allyl-6-bromo-2-phenyl-4H-imidazo[4,5-b]pyridine. The presence of a chlorine substituent on the phenyl group in this compound highlights the possibility of modifying the phenyl ring in N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine for further structure-activity relationship studies. []
Ethyl-2-phenyl hydrozono-3-oxobutyrate
Compound Description: This compound acts as a cathodic inhibitor for the corrosion of 6061 Al alloy/SiCp composite in HCl medium. [] It exhibits increased corrosion inhibition efficiency with higher concentrations. [] The adsorption of this compound onto the composite surface follows Temkins' and Langmuir adsorption isotherms. []
Relevance: Although not directly related to N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound contains a phenyl group. The study discusses the impact of organic compounds, particularly those with phenyl groups, on metal corrosion, indicating potential applications of phenyl-containing compounds beyond biological activity. []
Compound Description: This compound showed promising antidiabetic properties in studies where diabetes was induced in rats by prolonged low-dose dexamethasone injections. [] The presence of a methoxy group at the ortho position of the phenyl moiety is suggested to contribute to its activity potentially through disrupting the molecule's planarity. []
Relevance: This compound shares a pyrimidinamine core and a phenyl ring with N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine. The key difference lies in the fused thiophene ring and ethyl substitution in 3-Amino-2-ethyl-7-(2-methoxy-phenyl)-3H-thieno[2,3-d]pyrimidin-4-one and the presence of an allyl and a methoxymethyl group in N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine. This comparison highlights how structural modifications can lead to different biological activities. []
Compound Description: This is a noncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist. [] Studies in hemiparkinsonian monkeys showed that MK-801, even in high doses, produced minimal contraversive circling behavior and caused central nervous system depression. [] Co-administration of MK-801 with selective dopamine agonists suppressed contraversive circling. [] These findings suggest that MK-801 might not be beneficial as an adjunctive therapy for Parkinson's disease. []
Relevance: While structurally dissimilar to N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound is relevant as it is investigated alongside selective dopamine agonists. [] The research explores potential interactions between NMDA receptor antagonists and dopaminergic drugs, which could be relevant for understanding the broader pharmacological context of compounds like N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, should it exhibit interactions with the dopaminergic system.
Compound Description: This compound is a selective dopamine D1 receptor agonist. [, , ] It induces contraversive circling behavior in hemiparkinsonian monkeys, confirming its dopaminergic activity. [, ] Studies investigating the potential of antiparkinsonian agent trihexyphenidyl for treating Parkinson's disease found that trihexyphenidyl potentiated the contraversive circling induced by SKF-82958. [] This suggests a possible interaction between muscarinic and dopaminergic systems in this model.
Relevance: Despite its distinct structure from N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound's status as a dopamine D1 agonist links it to the broader discussion of dopaminergic agents. [, , ] This is particularly relevant if N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine shows any potential interactions with the dopaminergic system, as understanding the effects of different dopamine receptor agonists could provide valuable context.
Compound Description: This compound is a selective dopamine D2 receptor agonist. [, ] Studies have shown that N-0923 potently induces contraversive circling behavior in hemiparkinsonian monkeys. [, ] Co-administration with the antiparkinsonian drug trihexyphenidyl reduced the contraversive circling induced by N-0923, suggesting a complex interplay between muscarinic cholinergic and dopaminergic systems in this model. []
Relevance: Although structurally dissimilar to N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound's role as a dopamine D2 receptor agonist is relevant in the context of dopaminergic pharmacology. [, ] Understanding the actions of various dopamine receptor agonists could be insightful when evaluating the potential effects of N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, particularly if it exhibits any interaction with the dopaminergic system.
Compound Description: This compound acts as a nonpeptidic δ-opioid agonist, exhibiting stimulant-like effects in rodents and monkeys. [] These effects include increased locomotor activity, generalization to cocaine in discrimination tasks, and antiparkinsonian properties. [] SNC80 shows tolerance development after a single administration in rats. [] Studies indicate that SNC80 pretreatment significantly augments amphetamine-stimulated locomotor activity, suggesting potential interactions between δ-opioid receptors and the dopaminergic system. []
Relevance: While structurally distinct from N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound demonstrates the use of an allyl group in a molecule with documented central nervous system activity. [] This further emphasizes the potential for allyl-containing compounds like N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine to exhibit interesting pharmacological properties.
Compound Description: This compound is a selective opioid receptor like-1 (ORL-1) receptor agonist. [] Studies show that Ro 64-6198 produces a distinct discriminative stimulus in rats compared to those elicited by agonists of μ, κ, and δ opioid receptors. [] This indicates a unique pharmacological profile for this ORL-1 agonist.
Relevance: Although structurally distinct from N-allyl-6-(methoxymethyl)-2-phenyl-4-pyrimidinamine, this compound is included due to its activity at a receptor within the opioid system. [] This highlights the importance of understanding the potential for compounds with diverse structures to interact with specific receptors within complex signaling pathways.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.